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Cat. No.: B1289261 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-5-methylpyrazine has emerged as a versatile and highly valuable heterocyclic

building block in the landscape of organic synthesis. Its unique electronic properties and

strategically positioned reactive sites make it a crucial intermediate in the construction of

complex molecular architectures, particularly in the realms of pharmaceutical and materials

science. The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of

a bromo substituent provides a handle for a wide array of powerful cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthesis, properties, and key

applications of 2-bromo-5-methylpyrazine, with a focus on detailed experimental protocols

and its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2-bromo-5-
methylpyrazine is fundamental for its effective use in synthesis. The key data for this

compound are summarized in the tables below.

Table 1: Physicochemical Properties of 2-Bromo-5-methylpyrazine
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Property Value

CAS Number 98006-90-7[1]

Molecular Formula C₅H₅BrN₂[2]

Molecular Weight 173.01 g/mol [2]

Appearance White crystalline powder or solid[1]

Boiling Point 198 °C[1][2][3]

Density 1.596 g/cm³[2][3]

Flash Point 74 °C[1][2][3]

pKa -0.36 ± 0.10 (Predicted)[1]

Table 2: Spectroscopic Data for 2-Bromo-5-methylpyrazine

Spectroscopy Data Highlights

¹H NMR Predicted chemical shifts are available.[4]

¹³C NMR
Predicted spectral data can be found in

literature.

Mass Spec (MS) m/z (M+) 173[5]

Infrared (IR)
Characteristic peaks for aromatic C-H and C-N

stretching are expected.

Synthesis of 2-Bromo-5-methylpyrazine
An efficient and scalable synthesis of 2-bromo-5-methylpyrazine has been developed,

commencing from the readily available 5-methylpyrazine-2-carboxylic acid. The synthetic

pathway involves a Hofmann degradation followed by a diazotization and in-situ bromination.[5]
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Synthesis of 2-Bromo-5-methylpyrazine

5-Methylpyrazine-2-carboxylic Acid

Amide Intermediate

 1. SOCl₂ or similar
 2. NH₄OH 

2-Amino-5-methylpyrazine

 Hofmann Degradation 
 (e.g., NaOBr) 

2-Bromo-5-methylpyrazine

 Diazotization & Bromination 
 (NaNO₂, HBr, Br₂) 

Click to download full resolution via product page

Figure 1: Synthetic workflow for 2-Bromo-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Amino-5-
methylpyrazine from 5-Methylpyrazine-2-carboxamide
(Hofmann Degradation)
This protocol is adapted from established Hofmann degradation procedures.

Materials:

5-Methylpyrazine-2-carboxamide
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Sodium Hydroxide (NaOH)

Bromine (Br₂)

Dioxane

Water

Procedure:

Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of

sodium hydroxide in water.

In a separate reaction vessel, dissolve 5-methylpyrazine-2-carboxamide in dioxane.

Slowly add the prepared sodium hypobromite solution to the solution of the amide,

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C until the reaction is complete (monitored by TLC).

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,

dichloromethane).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-amino-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Bromo-5-
methylpyrazine from 2-Amino-5-methylpyrazine
This protocol is based on a described diazotization and bromination process.[5]

Materials:

2-Amino-5-methylpyrazine

Hydrobromic Acid (HBr, 48%)
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Sodium Nitrite (NaNO₂)

Bromine (Br₂)

Water

Procedure:

Dissolve 2-amino-5-methylpyrazine in 48% hydrobromic acid at a low temperature (-5 to 0

°C).

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature

below 0 °C.

To this diazonium salt solution, add bromine, again keeping the temperature low. To improve

the yield, bromine can be added prior to the formation of the diazonium salt.[5]

Stir the reaction mixture at low temperature for a specified time and then allow it to warm to

room temperature.

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the

product with an organic solvent (e.g., diethyl ether).

Wash the organic layer, dry it over a drying agent, and remove the solvent under vacuum.

Purify the crude product by column chromatography to obtain 2-bromo-5-methylpyrazine. A

yield of over 60% can be achieved with this method.[5]

Applications in Cross-Coupling Reactions
The bromine atom at the 2-position of 2-bromo-5-methylpyrazine is a key functional handle

for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N,

and C-O bonds. These reactions are instrumental in building molecular complexity.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds

between 2-bromo-5-methylpyrazine and various boronic acids or esters.
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Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Parameter Condition

Substrates
2-Bromo-5-methylpyrazine, Aryl/Heteroaryl

boronic acid

Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂

Base K₂CO₃, K₃PO₄, Cs₂CO₃

Solvent 1,4-Dioxane/Water, Toluene/Water

Temperature 80-100 °C

Yield Generally good to excellent

This is a generalized protocol and may require optimization for specific substrates.[6]

Materials:

2-Bromo-5-methylpyrazine (1.0 equiv)

Arylboronic acid (1.1–1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, 2.0 equiv)

Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

In a Schlenk flask, combine 2-bromo-5-methylpyrazine, the arylboronic acid, the base, and

the palladium catalyst.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitored by TLC or LC-MS).

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 2-bromo-5-
methylpyrazine with a wide range of primary and secondary amines.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Parameter Condition

Substrates
2-Bromo-5-methylpyrazine, Primary/Secondary

Amine

Catalyst Pd₂(dba)₃, Pd(OAc)₂

Ligand XPhos, BINAP, dppf

Base NaOtBu, K₃PO₄, Cs₂CO₃

Solvent Toluene, Dioxane

Temperature 80-110 °C

Yield Varies depending on amine

This protocol is a general guideline and may need optimization.[7]

Materials:

2-Bromo-5-methylpyrazine (1.0 equiv)

Amine (1.2 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Base (e.g., NaOtBu, 1.4 equiv)

Anhydrous, degassed toluene

Procedure:

To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.

Evacuate and backfill the tube with argon.

Add the 2-bromo-5-methylpyrazine and the amine, followed by the anhydrous, degassed

toluene.

Seal the tube and heat the reaction mixture to 100 °C with stirring.

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room

temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product with an organic solvent.[7]

Wash the organic layer, dry, and concentrate. Purify the crude product by column

chromatography.

Stille Coupling
The Stille coupling facilitates the formation of C-C bonds by reacting 2-bromo-5-
methylpyrazine with organostannane reagents.

Table 5: Typical Conditions for Stille Coupling
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Parameter Condition

Substrates
2-Bromo-5-methylpyrazine, Organostannane

(e.g., R-SnBu₃)

Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂

Additives LiCl, CuI[8]

Solvent Toluene, DMF, Dioxane

Temperature 80-110 °C

Yield Generally good

This is a representative protocol adaptable for various substrates.[9]

Materials:

2-Bromo-5-methylpyrazine (1.0 equiv)

Organostannane (1.1-1.2 equiv)

Pd(PPh₃)₄ (2-5 mol%)

Anhydrous Toluene or DMF

Procedure:

In a flame-dried Schlenk flask, dissolve 2-bromo-5-methylpyrazine and the

organostannane in the anhydrous solvent.

Degas the solution by bubbling with argon for 15-20 minutes.

Add the palladium catalyst under a stream of argon.

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor its

progress.

Upon completion, cool the reaction and dilute with an organic solvent.
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Work-up often involves washing with an aqueous solution of potassium fluoride to remove tin

byproducts.

Dry the organic phase, concentrate, and purify by chromatography.

Application in Kinase Inhibitor Synthesis: Targeting
the p38 MAP Kinase Pathway
Derivatives of pyrazine are prominent in the development of kinase inhibitors, which are a

critical class of therapeutics for cancer and inflammatory diseases.[10] The p38 mitogen-

activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the

production of pro-inflammatory cytokines, making it a significant therapeutic target.[11][12]

Compounds synthesized from 2-bromo-5-methylpyrazine can be designed to inhibit p38 MAP

kinase.
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Figure 2: Simplified p38 MAP Kinase signaling pathway and point of inhibition.

The general strategy involves using cross-coupling reactions to append various aryl or

heteroaryl moieties to the pyrazine core, which can then interact with the ATP-binding pocket of
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the p38 kinase. The pyridine nitrogen of related scaffolds is known to form a crucial hydrogen

bond with the hinge region of the kinase.[12]

Conclusion
2-Bromo-5-methylpyrazine stands out as a pivotal heterocyclic building block with broad

applicability in organic synthesis. Its straightforward synthesis and the versatility of its bromine

substituent for a multitude of high-yield cross-coupling reactions make it an invaluable tool for

the construction of complex, biologically active molecules. The detailed protocols and data

presented in this guide underscore its importance and provide a solid foundation for its use in

drug discovery and materials science research, particularly in the development of novel kinase

inhibitors. The continued exploration of the reactivity of this scaffold promises to unlock new

avenues for the synthesis of next-generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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